molecular formula C28H46O B124364 Stellasterol CAS No. 2465-11-4

Stellasterol

Cat. No.: B124364
CAS No.: 2465-11-4
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-UEIWAABPSA-N
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Description

Stellasterol is a naturally occurring steroid compound predominantly found in the fungus Ganoderma australe. It is a type of sterol, which are vital structural and regulatory components in eukaryotic cells. This compound has garnered attention for its potential biological activities, particularly its inhibitory effects on enzymes such as dipeptidyl peptidase-4 and alpha-glucosidase .

Mechanism of Action

Target of Action

Stellasterol is a sterol compound that interacts with various targets within the cell. One of the primary targets of this compound is the C-5 sterol desaturase enzyme, also known as Erg3 . This enzyme plays a crucial role in the sterol synthesis pathway, particularly in the conversion of this compound into downstream products .

Mode of Action

This compound’s interaction with its target, Erg3, results in significant changes within the cell. The compound serves as a substrate for Erg3, which then converts this compound into downstream sterol products . This interaction is primarily characterized by a hydrophobic interaction .

Biochemical Pathways

This compound is involved in the sterol synthesis pathway , a critical biochemical pathway in cells. This pathway is responsible for the production of various sterols, including cholesterol, which is a key component of cellular membranes and lipoproteins . The sterol synthesis pathway also yields a variety of nonsterol isoprenoids essential for cell survival .

Result of Action

The action of this compound, through its interaction with Erg3, leads to the production of downstream sterol products . These products play various roles within the cell, contributing to the regulation of membrane fluidity and rigidity, and the continuous synthesis of nonsterol isoprenoids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sterol synthesis pathway, in which this compound plays a role, dynamically changes in response to environmental conditions . Moreover, the expression of Erg3, the primary target of this compound, can vary across different developmental stages of the organism .

Biochemical Analysis

Biochemical Properties

Stellasterol, like other sterols, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in sterol biosynthesis pathways, which are mediated by lipid-transfer proteins (LTPs). These LTPs have a hydrophobic cavity that accommodates one sterol molecule, facilitating the transfer of sterols between different organelles .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, sterols, including this compound, play roles in cell proliferation, chloroplast differentiation, and photosynthesis . Changes in plasma membrane accessible cholesterol, a key regulator of overall cellular cholesterol homeostasis, are also influenced by sterols .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of sterol and fatty acid homeostasis, with the 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the committed enzyme in isoprenoid and sterol biosynthesis, potentially subject to feedback regulation by sterols .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, sterols play important roles under environmental conditions that have yet to be mimicked in the laboratory, where growth conditions for organisms are typically optimal .

Metabolic Pathways

This compound is involved in the mevalonate and sterol biosynthesis pathways. In these pathways, isopentenyl diphosphate (IPP) is supplied for the synthesis of sterols, similar to the process in fungi and animals .

Transport and Distribution

This compound, like other sterols, is transported and distributed within cells and tissues. This distribution depends largely on non-vesicular routes of transfer, which are mediated by soluble carriers called lipid-transfer proteins (LTPs) .

Subcellular Localization

This compound can be found in the membrane of every organelle, with about 60–90% of cellular cholesterol present in the plasma membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: Stellasterol is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Ganoderma australe using column chromatography. The structure of the isolated compound is confirmed through nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .

Chemical Reactions Analysis

Types of Reactions: Stellasterol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Comparison with Similar Compounds

Stellasterol is unique among sterols due to its specific inhibitory effects on dipeptidyl peptidase-4 and alpha-glucosidase. Similar compounds include:

This compound’s uniqueness lies in its specific enzyme inhibitory properties, which are not commonly observed in other sterols .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXPZVASXWSKKU-UEIWAABPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2465-11-4
Record name Stellasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stellasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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